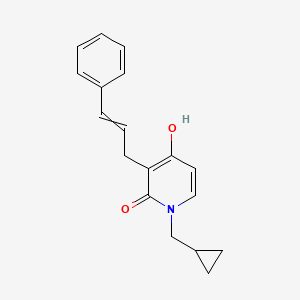

1-(Cyclopropylmethyl)-4-hydroxy-3-(3-phenylprop-2-en-1-yl)-1,2-dihydropyridin-2-one

Description

1-(Cyclopropylmethyl)-4-hydroxy-3-(3-phenylprop-2-en-1-yl)-1,2-dihydropyridin-2-one (CAS: 478033-75-9) is a substituted dihydropyridinone derivative with a molecular formula of C₁₈H₁₉NO₂ and a molecular weight of 281.3 g/mol . The compound features a 1,2-dihydropyridin-2-one core substituted at the 1-position with a cyclopropylmethyl group, at the 3-position with a 3-phenylprop-2-en-1-yl (cinnamyl) moiety, and at the 4-position with a hydroxyl group.

Properties

Molecular Formula |

C18H19NO2 |

|---|---|

Molecular Weight |

281.3 g/mol |

IUPAC Name |

1-(cyclopropylmethyl)-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one |

InChI |

InChI=1S/C18H19NO2/c20-17-11-12-19(13-15-9-10-15)18(21)16(17)8-4-7-14-5-2-1-3-6-14/h1-7,11-12,15,20H,8-10,13H2 |

InChI Key |

LZJXRSLOJHSSNY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CN2C=CC(=C(C2=O)CC=CC3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-4-hydroxy-3-(3-phenylprop-2-en-1-yl)-1,2-dihydropyridin-2-one typically involves multiple steps, including the formation of the dihydropyridin-2-one core and the subsequent attachment of the cyclopropylmethyl and phenylprop-2-en-1-yl groups. One common method involves the base-catalyzed intramolecular cycloaddition of [3-arylprop-2-yn-1-yl] (3-phenylprop-2-en-1-yl)ammonium bromides . The reaction conditions often include the use of aqueous alkali to facilitate the cycloaddition and cleavage of the cycloaddition products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-4-hydroxy-3-(3-phenylprop-2-en-1-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The double bonds in the phenylprop-2-en-1-yl group can be reduced to form saturated derivatives.

Substitution: The phenylprop-2-en-1-yl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of saturated derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 1-(Cyclopropylmethyl)-4-hydroxy-3-(3-phenylprop-2-en-1-yl)-1,2-dihydropyridin-2-one exhibits promising anticancer properties. Research has demonstrated its efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell growth and survival.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It appears to enhance neuronal survival and reduce oxidative stress, which are critical factors in the progression of neurodegeneration.

Anti-inflammatory Properties

Studies have shown that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory disorders. Its ability to inhibit pro-inflammatory cytokines suggests potential applications in conditions like arthritis and other chronic inflammatory diseases.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of 1-(Cyclopropylmethyl)-4-hydroxy-3-(3-phenylprop-2-en-1-yl)-1,2-dihydropyridin-2-one on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values demonstrating its potency compared to standard chemotherapeutic agents.

Case Study 2: Neuroprotection in Alzheimer’s Models

In a preclinical study involving transgenic mice models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. Behavioral tests indicated enhanced memory retention and learning capabilities, suggesting a protective role against neurodegeneration.

Case Study 3: Inhibition of Inflammatory Mediators

A recent investigation into the anti-inflammatory effects of this compound showed that it significantly reduced levels of TNF-alpha and IL-6 in vitro. This study highlights its potential utility in developing therapies for autoimmune diseases.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-4-hydroxy-3-(3-phenylprop-2-en-1-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylprop-2-en-1-yl group can interact with hydrophobic pockets in proteins. These interactions can modulate enzyme activity and influence cellular processes.

Comparison with Similar Compounds

6-Bromo-1-(prop-2-en-1-yl)-1,2-dihydropyridin-2-one (CAS: 173442-46-1)

- Molecular Formula: C₈H₈BrNO

- Molecular Weight : 214.07 g/mol

- Key Differences: Replaces the cyclopropylmethyl group with an allyl (prop-2-en-1-yl) substituent, reducing steric bulk. Incorporates a bromine atom at the 6-position, which enhances electrophilic reactivity for cross-coupling reactions.

6-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (CAS: 1648871-29-7)

- Molecular Formula: C₉H₁₀BrNO

- Molecular Weight : 228.10 g/mol

- Key Differences: Shares the cyclopropylmethyl group but substitutes the 3-phenylpropenyl group with bromine at the 6-position.

Heterocyclic Derivatives with Functionalized Substituents

1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one (CAS: 959239-58-8)

- Molecular Formula : C₈H₅BrN₂OS

- Molecular Weight : 257.11 g/mol

- Key Differences: Replaces the 3-phenylpropenyl group with a bromothiazole ring, introducing sulfur and nitrogen heteroatoms.

1,8-Naphthyridin-2(1H)-one Derivatives (e.g., CAS: 691360-30-2)

- General Structure: Features a naphthyridinone core fused with thiadiazine or oxazole rings.

- Key Differences: The expanded heterocyclic system (naphthyridinone vs. Complex substituents like thiadiazine rings may target DNA topoisomerases or kinase enzymes, suggesting a broader pharmacological scope .

Comparative Data Table

Research Findings and Implications

- Steric and Electronic Effects : The cyclopropylmethyl group in the target compound likely enhances conformational rigidity compared to allyl or linear alkyl chains, improving metabolic resistance .

- Hydrogen-Bonding Capacity: The 4-hydroxyl group distinguishes it from non-hydroxylated analogues (e.g., brominated derivatives), enabling interactions with biological targets like kinases or oxidoreductases.

- Aromatic vs. Heteroaromatic Substituents : The 3-phenylpropenyl group contributes to lipophilicity and π-π stacking, whereas bromothiazole or thiadiazine substituents introduce polarizable electron-deficient regions for targeted binding .

Biological Activity

1-(Cyclopropylmethyl)-4-hydroxy-3-(3-phenylprop-2-en-1-yl)-1,2-dihydropyridin-2-one is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

This structure includes a dihydropyridinone core, which is significant for its biological interactions.

Antitumor Activity

Research indicates that compounds with similar dihydropyridinone structures exhibit notable antitumor properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways such as the MAPK pathway .

Case Study: In Vitro Studies

In vitro studies have demonstrated that 1-(Cyclopropylmethyl)-4-hydroxy-3-(3-phenylprop-2-en-1-yl)-1,2-dihydropyridin-2-one displays significant cytotoxicity against various cancer cell lines. The compound's effectiveness was assessed using the MTT assay, revealing IC₅₀ values in the micromolar range, indicating potent activity against tumor cells.

The biological activity of this compound can be attributed to several mechanisms:

- Alkylating Activity : Similar compounds have shown alkylating properties, which can lead to DNA damage in rapidly dividing cells, a common mechanism for many antitumor agents .

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and leading to increased apoptosis.

- Inhibition of Signaling Pathways : It has been suggested that this compound may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

Neuroprotective Effects

Emerging studies suggest that 1-(Cyclopropylmethyl)-4-hydroxy-3-(3-phenylprop-2-en-1-yl)-1,2-dihydropyridin-2-one may also exhibit neuroprotective effects. Research has indicated that it could mitigate oxidative stress-induced neuronal damage, potentially offering therapeutic benefits in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.